molecular formula C20H15ClN6OS B11069053 4,7-diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

4,7-diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11069053
M. Wt: 422.9 g/mol
InChI Key: QPOMXANBCMEVEN-UHFFFAOYSA-N
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Description

4,7-Diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide is a complex organic compound with a unique structure that includes a pyrano[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide typically involves multiple steps. One common route starts with the preparation of the pyrano[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorobenzylsulfanyl and 3-pyridyl groups. The final step involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-Diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino or pyridyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4,7-Diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • Other pyrano[2,3-d]pyrimidine derivatives with different substituents

Uniqueness

4,7-Diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClN6OS

Molecular Weight

422.9 g/mol

IUPAC Name

4,7-diamino-2-[(4-chlorophenyl)methylsulfanyl]-5-pyridin-3-yl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C20H15ClN6OS/c21-13-5-3-11(4-6-13)10-29-20-26-17(23)16-15(12-2-1-7-25-9-12)14(8-22)18(24)28-19(16)27-20/h1-7,9,15H,10,24H2,(H2,23,26,27)

InChI Key

QPOMXANBCMEVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2C(=C(OC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)Cl)N)C#N

Origin of Product

United States

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